molecular formula C5H10F2Si B14465214 CID 78063756

CID 78063756

Cat. No.: B14465214
M. Wt: 136.21 g/mol
InChI Key: SRGFVIXAYDBQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78063756 (PubChem Compound Identifier 78063756) is a chemical compound cataloged in PubChem. Typically, PubChem entries include molecular formulas, spectral data, and bioactivity profiles, but these details are absent here. Researchers often rely on PubChem’s extensive database for such information, including cross-referenced CAS numbers and associated studies .

Properties

Molecular Formula

C5H10F2Si

Molecular Weight

136.21 g/mol

InChI

InChI=1S/C5H10F2Si/c1-3-4(2)8-5(6)7/h4-5H,3H2,1-2H3

InChI Key

SRGFVIXAYDBQAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si]C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78063756 involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common techniques used in the synthesis include:

    Lysis: Breaking the cells open to expose the DNA and RNA.

    Lipid Membrane Removal: Treating the samples with a detergent such as Triton X-100 or NP-40.

    Nucleic Acid Precipitation: Achieved by adding alcohol to the sample.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated equipment and standardized protocols. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:

Chemical Reactions Analysis

Types of Reactions

CID 78063756 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 78063756 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78063756 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The precise mechanism depends on the context of its use and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of specific data for CID 78063756, a generalized framework for comparing structurally or functionally similar compounds is provided below, based on methodologies and examples from the evidence:

2.1. Structural Similarity and Ligand-Based Virtual Screening (LBVS)

LBVS methods, such as those implemented in the SwissSimilarity platform, use molecular fingerprints (e.g., 2D chemical descriptors) to identify compounds with shared structural features. For example, hydroxycamptothecin was used as a reference compound to screen structurally similar molecules from traditional Chinese medicine (TCM) libraries . If this compound were analyzed similarly, its molecular fingerprint could be compared to compounds like:

  • CAS 20358-06-9 (PubChem CID 2049887): A fluorinated thiophene derivative with high gastrointestinal absorption and BBB permeability .
  • CAS 1046861-20-4 (PubChem CID 53216313): A boronic acid derivative with moderate solubility and leadlikeness .

A hypothetical structural comparison might involve evaluating ring systems, functional groups, or pharmacophores.

2.2. Physicochemical and Pharmacokinetic Properties

Key parameters for comparison include:

Property CAS 20358-06-9 CAS 1046861-20-4 Typical Metrics for this compound*
Molecular Formula C₇H₅FN₂S C₆H₅BBrClO₂ Undocumented
Molecular Weight 168.19 g/mol 235.27 g/mol
LogP (XLOGP3) 2.13 2.15
Solubility (ESOL) 0.249 mg/mL 0.24 mg/mL
Bioavailability Score 0.55 0.55
Synthetic Accessibility 2.14 (moderate) 2.07 (moderate)

*Assuming this compound shares comparable drug-like properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.